[5-(3-Aminophenyl)furan-2-yl]methanol
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Overview
Description
[5-(3-Aminophenyl)furan-2-yl]methanol: is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Aminophenyl)furan-2-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with furfurylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(3-Aminophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-(3-Aminophenyl)furan-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Medicine:
Therapeutic Potential: Research indicates potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry:
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(3-Aminophenyl)furan-2-yl]methanol involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The furan ring contributes to its stability and reactivity, enabling it to participate in various chemical reactions.
Comparison with Similar Compounds
[5-(3-Nitrophenyl)furan-2-yl]methanol: This compound is similar but contains a nitro group instead of an amino group.
[5-(3-Hydroxyphenyl)furan-2-yl]methanol: This compound has a hydroxy group instead of an amino group.
Uniqueness:
Amino Group: The presence of the amino group in [5-(3-Aminophenyl)furan-2-yl]methanol makes it more reactive in nucleophilic substitution reactions compared to its nitro and hydroxy analogs.
Applications: Its unique structure allows for diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Properties
IUPAC Name |
[5-(3-aminophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPCPHVVJJTEMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360216 |
Source
|
Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764710-29-4 |
Source
|
Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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